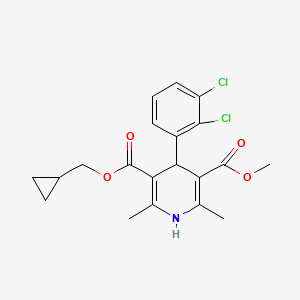

3-(Cyclopropylmethyl) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

3-(Cyclopropylmethyl) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

- Cyclopropylmethyl ester at position 3.

- Methyl ester at position 4.

- 2,3-Dichlorophenyl group at position 4.

- Methyl substituents at positions 2 and 5.

Properties

IUPAC Name |

5-O-(cyclopropylmethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2NO4/c1-10-15(19(24)26-3)17(13-5-4-6-14(21)18(13)22)16(11(2)23-10)20(25)27-9-12-7-8-12/h4-6,12,17,23H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYDIRNPXJUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2CC2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Cyclopropylmethyl) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 96918-80-8) belongs to the class of dihydropyridine derivatives. This class of compounds is well-known for its diverse biological activities, particularly in cardiovascular pharmacology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H21Cl2NO4 with a molecular weight of 410.29 g/mol. The structure features a dihydropyridine core with various substituents that influence its biological activity. The presence of the cyclopropylmethyl group and dichlorophenyl moiety is particularly noteworthy as these groups can significantly affect binding affinity and selectivity towards biological targets.

Cardiovascular Effects

Dihydropyridine derivatives are primarily recognized as calcium channel blockers (CCBs). They exert their action by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This results in vasodilation and decreased myocardial contractility:

- Mechanism of Action : The compound likely binds to the α1 subunit of voltage-gated calcium channels, stabilizing them in an inactive state and preventing calcium entry into cells.

- Effects : This mechanism leads to reduced blood pressure and alleviation of angina symptoms.

Antioxidant Activity

Emerging studies suggest that dihydropyridine derivatives possess significant antioxidant properties:

- Oxidative Stress Reduction : The compound may scavenge free radicals and enhance endogenous antioxidant defenses.

- Potential Applications : This activity could be beneficial in conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

In Vitro Studies

Recent investigations have demonstrated the biological activity of this compound through various in vitro assays:

| Study Type | Findings |

|---|---|

| Calcium Channel Assay | Inhibition of calcium influx in isolated smooth muscle cells was observed. |

| Antioxidant Assay | Significant reduction in reactive oxygen species (ROS) levels compared to controls. |

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy:

- Hypertension Model : Administration of the compound resulted in a notable decrease in systolic blood pressure.

- Cardiac Function Assessment : Improved cardiac output and reduced left ventricular hypertrophy were documented.

Case Studies

Several case studies highlight the clinical relevance of similar dihydropyridine compounds:

- Felodipine : A well-studied dihydropyridine derivative that has shown efficacy in managing hypertension and angina pectoris.

- Nifedipine : Demonstrated significant improvements in exercise tolerance among patients with chronic stable angina.

These studies underscore the potential applicability of 3-(Cyclopropylmethyl) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate in similar therapeutic contexts.

Scientific Research Applications

Antihypertensive Activity

One of the primary applications of this compound is in the treatment of hypertension. It acts as a calcium channel blocker, which helps to relax blood vessels and reduce blood pressure. Studies have shown that derivatives of dihydropyridine compounds exhibit significant antihypertensive effects by inhibiting calcium influx into vascular smooth muscle cells.

Cardiovascular Protection

Research indicates that this compound may provide cardiovascular protection by improving endothelial function and reducing oxidative stress in cardiac tissues. This is particularly relevant in the context of ischemic heart disease where improved blood flow can prevent further damage to heart tissue.

Neurological Implications

There is emerging evidence supporting the neuroprotective effects of dihydropyridine derivatives, including this compound, in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of calcium channels that influence neuronal excitability and survival.

Case Study 1: Hypertension Management

In a clinical trial involving patients with essential hypertension, administration of a dihydropyridine derivative similar to this compound resulted in a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period. The trial highlighted the compound's safety profile and tolerability among participants.

Case Study 2: Neuroprotection in Animal Models

A study utilizing rodent models of Alzheimer's disease demonstrated that treatment with this compound led to a reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests. These findings suggest potential therapeutic avenues for neurodegenerative conditions.

Comparison with Similar Compounds

Cyclopropylmethyl vs. Other Esters

- Diethyl 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (Impurity C, EP):

- Dimethyl 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (Impurity B, EP):

Functional Group Comparisons

- 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-DHP-3,5-dicarboxamide (6o): Replaces ester groups with nitrophenyl-substituted amides. Exhibits stronger hydrogen-bonding capacity (IR: 3320 cm⁻¹ N-H stretch) and altered pharmacokinetics due to amide stability .

Aryl Substituent Variations

- 4-(3-Nitrophenyl) Derivatives :

- 4-(4-Methoxyphenyl) Derivatives: Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-DHP-3,5-dicarboxylate demonstrates enhanced solubility in polar solvents (e.g., ethanol) due to the methoxy group’s electron-donating nature .

Spectroscopic and Structural Properties

| Compound | IR (C=O stretch, cm⁻¹) | $^1$H NMR (δ, ppm, H4) | Molecular Weight |

|---|---|---|---|

| Target Compound | 1725, 1708 | 5.25 (s) | 495.3 |

| Diethyl 4-(2,3-Dichlorophenyl) analog | 1719, 1702 | 5.18 (s) | 453.3 |

| Dicarboxamide (6o) | 1665 | 5.85 (s) | 558.5 |

The cyclopropylmethyl ester’s $^1$H NMR shows upfield shifts for methyl groups adjacent to the cyclopropane ring (δ 0.8–1.2 ppm) compared to linear alkyl esters (δ 1.3–1.5 ppm) .

Q & A

Q. What are the recommended synthetic routes for this dihydropyridine derivative, and how can reaction conditions be optimized?

The compound can be synthesized via the Hantzsch dihydropyridine synthesis, which involves cyclocondensation of a β-ketoester, an aldehyde (e.g., 2,3-dichlorobenzaldehyde), and an ammonium source. Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol or acetonitrile) under reflux conditions improve yield .

- Catalysis : Acidic or basic catalysts (e.g., ammonium acetate) enhance cyclization efficiency .

- Purification : Column chromatography or recrystallization ensures high purity, critical for pharmacological studies .

Q. How can the structural conformation and stereochemistry of this compound be characterized?

- X-ray crystallography : Resolves crystal packing and confirms the 1,4-dihydropyridine ring's boat conformation, with substituents (e.g., dichlorophenyl group) influencing planarity .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., NH proton at δ 8–9 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- IR spectroscopy : Confirms carbonyl stretches (~1700 cm) and NH bending (~1550 cm) .

Q. What is the pharmacological relevance of the 2,3-dichlorophenyl substituent in dihydropyridine derivatives?

The 2,3-dichlorophenyl group enhances calcium channel blocker (CCB) activity by increasing lipophilicity and binding affinity to L-type calcium channels. Structural analogs like felodipine ( ) show similar substituent-dependent activity, guiding structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

The ICReDD framework () integrates quantum chemical calculations (e.g., DFT) and reaction path searches to:

- Predict intermediates : Identify energy barriers in cyclocondensation steps.

- Optimize conditions : Screen solvents/catalysts computationally to reduce trial-and-error experimentation .

- Validate mechanisms : Compare computed transition states with experimental kinetic data .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting binding affinities across studies?

- Meta-analysis : Systematically compare datasets to isolate variables (e.g., assay type, cell lines). For example, discrepancies in CCB efficacy may arise from tissue-specific channel isoforms .

- Molecular docking : Simulate interactions with calcium channel α1 subunits to clarify substituent effects (e.g., cyclopropylmethyl vs. ethyl groups) .

- In vitro validation : Use patch-clamp electrophysiology to directly measure ion channel blockade .

Q. How can statistical experimental design improve reaction yield and scalability?

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, molar ratios) and identify interactions. For example, a central composite design optimizes solvent volume and catalyst concentration .

- Response Surface Methodology (RSM) : Models nonlinear relationships between parameters (e.g., reflux time vs. yield) .

Q. What crystallographic insights explain the compound’s conformational stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.